2,3-Dimethylbutane-2,3-diol hydrate

Overview

Description

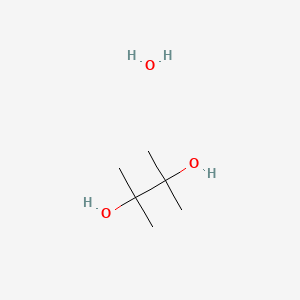

2,3-Dimethylbutane-2,3-diol hydrate, also known as pinacol hydrate, is an organic compound with the molecular formula C6H14O2. It is a vicinal diol, meaning it has two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is known for its role in organic synthesis and its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylbutane-2,3-diol hydrate can be synthesized through several methods One common method involves the reduction of acetone using a metal catalyst such as magnesium in the presence of an acid

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of acetone. This process is carried out under controlled conditions of temperature and pressure to ensure high yield and purity of the product. The use of metal catalysts such as nickel or palladium is common in these reactions.

Chemical Reactions Analysis

Key Reaction Parameters:

Mechanistic Notes :

-

Radical chain mechanism initiates with oxygen insertion into the olefin, forming peroxide intermediates.

-

Water stabilizes transition states and suppresses side reactions (e.g., polymerization) .

-

Explosive gas mixtures are mitigated by nitrogen purging during depressurization .

Dehydration to Pinacolone

Thermal dehydration of 2,3-dimethylbutane-2,3-diol hydrate yields pinacolone (3,3-dimethyl-2-butanone), a precursor for fragrances and pharmaceuticals .

Energy Barriers in Dehydration :

| Pathway | Transition State Energy (kcal/mol) |

|---|---|

| Anhydrous Diol | TS1: 65.6, TS2: 61.8 |

| Hexahydrate | TS1: 54.4, TS2: 56.5 |

Reaction Conditions :

-

Catalyzed by acids (e.g., H₂SO₄) or via azeotropic distillation with benzene .

-

Hexahydrate lowers energy barriers by facilitating proton transfer through hydrogen-bonded water networks .

Mechanistic Steps :

-

Protonation : Hydroxyl group protonation forms oxonium ion.

-

Rearrangement : Methyl shift generates carbocation intermediate.

-

Deprotonation : Loss of H⁺ yields pinacolone.

Table: Derived Products and Uses

| Product | Reaction Type | Application |

|---|---|---|

| Pinacolone | Acid-catalyzed dehydration | Fragrance intermediates |

| Bis(pinacolato)diboron | Boronation | Suzuki-Miyaura coupling |

| Polyester Resins | Condensation | Polymer industry |

Notable Findings :

-

Direct use of the hydrate avoids energy-intensive dehydration steps in pinacolone production .

-

Selectivity >75% is achievable in oxidation without costly hydrogen peroxide .

Reaction Workup and Byproduct Management

Post-reaction mixtures are separated via phase partitioning:

-

Organic Phase : Contains unreacted olefins (recycled after rectification) .

-

Aqueous Phase : Cools to 8–15°C, crystallizing diol hydrate (yield: 162 g/hr in continuous processes) .

Byproduct Mitigation :

Scientific Research Applications

Precursor in Organic Synthesis

One of the primary applications of 2,3-dimethylbutane-2,3-diol hydrate is as an intermediate in organic synthesis. It can be converted into pinacolone through rearrangement reactions. Pinacolone is a valuable compound used in the production of fragrances and pharmaceuticals .

Rubber Synthesis

The compound serves as an important intermediate in the synthesis of rubber materials. It contributes to the production of polybutadiene and other synthetic rubbers, which are essential in manufacturing tires and various rubber products .

Solvent and Processing Aid

In industrial settings, this compound is utilized as a solvent and processing aid. Its properties make it suitable for use in formulations requiring anti-adhesive or cohesive characteristics. This application spans across multiple sectors including automotive and consumer products .

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for pinacolone production | High selectivity; cost-effective synthesis |

| Rubber Manufacturing | Precursor for synthetic rubber | Essential for tire production |

| Solvent Use | Processing aid in various formulations | Enhances product performance |

Case Study 1: Pinacolone Production

A study highlighted the conversion of this compound into pinacolone under controlled conditions. The process demonstrated a high yield with minimal by-products, showcasing the compound's utility in organic synthesis .

Case Study 2: Rubber Industry

In the rubber manufacturing sector, 2,3-dimethylbutane-2,3-diol has been integrated into formulations to enhance elasticity and durability. Research indicated that incorporating this diol improved the performance characteristics of synthetic rubber products significantly .

Mechanism of Action

The mechanism of action of 2,3-dimethylbutane-2,3-diol hydrate involves its ability to participate in nucleophilic addition reactions. The hydroxyl groups can act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity is crucial in many of its applications, particularly in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

2,3-Butanediol: Another vicinal diol with similar properties but different molecular structure.

Ethylene Glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms.

Propylene Glycol: Similar in structure but with different reactivity and applications.

Uniqueness

2,3-Dimethylbutane-2,3-diol hydrate is unique due to its specific molecular structure, which imparts distinct chemical properties. Its ability to undergo various chemical reactions and its role in organic synthesis make it a valuable compound in both research and industrial applications.

Biological Activity

2,3-Dimethylbutane-2,3-diol hydrate is a chemical compound that has garnered interest due to its potential biological activities and applications in various fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is a vicinal diol with the molecular formula . It exists in a hydrated form and can be synthesized through the oxidation of 2,3-dimethylbutenes in the presence of oxygen. The compound's structure allows it to participate in various chemical reactions, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological systems. Key mechanisms include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties that help neutralize free radicals, potentially reducing oxidative stress in cells.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can alter cellular processes.

- Membrane Interaction : The hydrophilic nature of the diol allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Pharmacological Effects

Research indicates that this compound may have several pharmacological effects:

- Anti-inflammatory Properties : Studies suggest that the compound can reduce inflammation markers in various cell types.

- Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against specific bacterial strains.

- Neuroprotective Effects : Some research points to neuroprotective properties that may benefit conditions involving oxidative stress in neural tissues.

Table 1: Summary of Biological Activities

Case Studies

- Antioxidant Study : A study conducted on cell cultures demonstrated that treatment with this compound significantly reduced levels of reactive oxygen species (ROS), indicating its potential as an antioxidant agent. The results showed a dose-dependent response with maximum efficacy at higher concentrations.

- Anti-inflammatory Research : In an animal model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines. This suggests its potential role in managing inflammatory diseases.

- Antimicrobial Testing : Laboratory tests revealed that this compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-dimethylbutane-2,3-diol (pinacol) hydrate, and how can experimental parameters be optimized for high yields?

- Methodological Answer : The primary synthetic routes include:

- Diels-Alder-Adjacent Reactions : Using 2,3-dimethyl-2-butene as a precursor, followed by hydrolysis under acidic or basic conditions to yield pinacol hydrate. This method achieves ~99% yield under controlled temperature (40–80°C) and catalytic conditions (e.g., H₂SO₄ or NaOH) .

- Diborane Cleavage : Reacting diborane derivatives (e.g., B₂pin₂) with alkoxide intermediates, as demonstrated in copper-catalyzed systems. This route requires inert conditions (N₂/Ar atmosphere) and precise stoichiometric ratios to avoid side reactions .

Optimization involves monitoring reaction progress via TLC or GC-MS, adjusting solvent polarity (e.g., dichloromethane vs. THF), and controlling temperature to prevent dehydration of the hydrate form.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,3-dimethylbutane-2,3-diol hydrate and its derivatives?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the diol’s stereochemistry and hydrate stability. For example, hydroxyl proton signals appear as broad singlets in DMSO-d₆ due to hydrogen bonding .

- X-ray Diffraction (XRD) : Used to confirm crystal structures of metal complexes stabilized by pinacol-derived ligands (e.g., dicopper-boryl complexes). XRD data reveal bond lengths and angles critical for understanding ligand coordination .

- HPLC with Refractive Index Detection : Effective for purity analysis, especially when separating hydrate forms from anhydrous byproducts. Use hydrophilic interaction liquid chromatography (HILIC) columns for optimal resolution .

Q. How do the physical properties (e.g., melting point, solubility) of this compound influence its handling in laboratory settings?

- Methodological Answer :

- Melting Point : The hydrate melts at 40–43°C, requiring storage below 25°C to prevent phase separation. Anhydrous forms melt at higher temperatures (~174°C), necessitating strict moisture control during synthesis .

- Solubility : The hydrate is highly soluble in polar solvents (water, ethanol) but insoluble in nonpolar solvents (hexane). For reactions in apolar media, pre-drying with molecular sieves or anhydrous MgSO₄ is recommended .

Advanced Research Questions

Q. What role does this compound play in stabilizing transition-metal complexes, and how does its structure enhance catalytic activity?

- Methodological Answer : The diol’s geminal diol groups act as a bidentate ligand, stabilizing metal centers via chelation. For example, in dicopper(I) μ-boryl complexes, the naphthyridine-based ligand (DPFN) synergizes with pinacol-derived borate groups to enhance thermal stability (up to 100°C in solution). Computational studies (DFT) suggest that electron donation from the diol’s oxygen atoms to copper orbitals reduces electrophilicity, minimizing side reactions during catalytic C–H borylation . Comparative studies with other diols (e.g., catechol) show pinacol’s superior steric shielding of metal centers .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of pinacol-derived systems across different studies?

- Methodological Answer : Discrepancies often arise from:

- Hydration State Variability : Anhydrous vs. hydrate forms may exhibit differing ligand coordination. Characterize material via Karl Fischer titration before use .

- Reaction Medium Effects : Polar solvents (e.g., DMF) stabilize ionic intermediates, while nonpolar solvents favor neutral species. Conduct kinetic profiling in multiple solvents to identify optimal conditions .

- Metal-Ligand Ratios : Titrate metal precursors (e.g., CuOTf) against the diol ligand to determine stoichiometric thresholds for catalytic turnover. Use in situ IR spectroscopy to monitor intermediate formation .

Q. What computational approaches are best suited to model the hydration effects on 2,3-dimethylbutane-2,3-diol’s reactivity in aqueous systems?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate water interactions around the diol to predict hydrate stability. Use force fields like OPLS-AA for accurate hydrogen-bonding dynamics .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Model proton-transfer pathways during acid-catalyzed dehydration. Focus on transition states involving hydroxyl groups and adjacent water molecules .

Validate computational results with experimental data (e.g., isotopic labeling studies using D₂O to track hydrogen exchange) .

Properties

IUPAC Name |

2,3-dimethylbutane-2,3-diol;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2.H2O/c1-5(2,7)6(3,4)8;/h7-8H,1-4H3;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTYLFVPARJCFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C)(C)O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.